3-Quinuclidinyl benzilate (QNB) is a synthetic chemical compound that belongs to the class of muscarinic acetylcholine receptor (mAChR) antagonists. [] It acts as a potent non-competitive antagonist, meaning it binds to the mAChR at a site distinct from the acetylcholine binding site and prevents acetylcholine from activating the receptor. [, ] QNB exhibits high affinity for mAChRs, particularly the M1 and M2 subtypes. [] Due to its high potency and long duration of action, QNB has been primarily investigated for its effects on the central and peripheral nervous systems in various animal models. [, ]
3-Quinuclidinyl benzilate was first synthesized in the early 1960s during research into chemical agents for military use. It was developed by the United States Army and has been classified under Schedule 2 by the Organisation for the Prohibition of Chemical Weapons due to its potential for misuse in warfare. The compound acts primarily as an antagonist of muscarinic acetylcholine receptors, leading to various physiological and psychological effects .
The synthesis of 3-quinuclidinyl benzilate typically involves the reaction of methyl benzilate with 3-quinuclidinol in the presence of metallic sodium as a catalyst. Two notable methods include:
3-Quinuclidinyl benzilate has a complex molecular structure characterized by:
The compound exhibits stereochemistry due to the presence of chiral centers in both the quinuclidine and benzilic acid components .
3-Quinuclidinyl benzilate can undergo hydrolysis in alkaline solutions, yielding benzylic acid and 3-quinuclidinol. This reaction occurs rapidly at high pH levels (pH > 11), which can significantly affect its stability in various environments .
As an antagonist of muscarinic acetylcholine receptors, BZ inhibits acetylcholine's action at these sites, leading to a range of physiological effects such as increased heart rate and pupil dilation. This mechanism underlies its use as an incapacitating agent .
The mechanism of action for 3-quinuclidinyl benzilate primarily involves:
Studies indicate that BZ may also interact with serotonin receptors, contributing to its hallucinogenic effects .
The median lethal dose for humans is estimated between 0.5 to 3 mg/kg, indicating high toxicity relative to other anticholinergic agents . Symptoms of exposure include cognitive dysfunction, hallucinations, mydriasis (pupil dilation), tachycardia, and other anticholinergic toxidrome manifestations .
3-Quinuclidinyl benzilate has several applications:
Despite its potential applications, ethical considerations regarding its use have led to limited research and development post-synthesis .
The compound 3-quinuclidinyl benzilate (BZ) was first synthesized in 1951 by Swiss pharmaceutical company Hoffmann-LaRoche during research into anti-spasmodic agents for gastrointestinal disorders. Chemists were investigating compounds structurally similar to tropine alkaloids (like atropine) when they discovered this crystalline solid. Initial pharmacological characterization revealed potent anticholinergic properties, with BZ acting as a competitive inhibitor of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. Unlike atropine, BZ exhibited significantly greater central nervous system effects relative to peripheral activity, producing pronounced hallucinogenic and cognitive-disrupting effects as side effects. These properties rendered it unsuitable for its intended medical application, but captured the attention of military researchers seeking incapacitating agents [1] [4].
The United States Army Chemical Corps began systematic evaluation of BZ in 1960 under the designation EA 2277 (later standardized as BZ in 1961). This research was part of a broader Cold War initiative to develop non-lethal incapacitating agents. BZ was weaponized in specialized munitions including the M44 generator cluster and M43 cluster bomb, designed to disperse BZ as an inhalable aerosolized solid. The dissemination efficiency reached 90% when micropulverized and dispersed mechanically, and 70% when incorporated into pyrotechnic munitions [4] [10].
Table 1: U.S. Military Development Milestones for BZ
Year | Event/Project | Technical Specifications | Outcome |
---|---|---|---|
1960 | Systematic testing initiation | Aerosol particle size: 1 µm (optimized for inhalation) | Confirmed high bioavailability (80%) |
1961 | Standardization as "BZ" | NATO code assigned; Stockpile series begins | Weaponization approval |
1964 | Project DORK | Aerosol dispersion system for naval targets | Tactical deployment concept developed |
1960-1969 | Edgewood Arsenal human trials | 300+ volunteer subjects, multiple exposure routes | Operational dosage parameters established |
1989 | Stockpile destruction | All M44/M43 munitions dismantled | Compliance with chemical arms treaties |
Military psychopharmacologist Major James Ketchum led extensive testing at Edgewood Arsenal, Maryland, from 1960-1969. Over 300 healthy military volunteers were exposed to BZ via inhalation, intramuscular injection, and oral administration. These studies confirmed BZ's extreme potency, with an incapacitating dose of 5–6 µg/kg producing delirium lasting 48–96 hours. The lethal dose was estimated at 40 times higher, providing a significant safety margin. BZ's environmental persistence (half-life of 3–4 weeks in moist air) and stability in soil/water made it logistically attractive for battlefield use. The United States destroyed its entire BZ stockpile by 1989 under chemical weapons treaties [1] [4] [9].
BZ development occurred within the broader context of U.S. and Soviet psychochemical weapons programs. The U.S. systematically evaluated numerous classes of psychoactive compounds including:
BZ emerged as the most strategically viable candidate due to its predictable dose-response relationship, physical stability, and prolonged duration of action (2-4 days). Soviet researchers pursued parallel development, designating BZ as "Substance 78". Declassified documents reveal that both superpowers viewed anticholinergic agents as militarily advantageous because they caused "non-specific syndrome of cognitive dysfunction, hallucinations, and inability to perform tasks" rather than lethal effects. Research under Project SHAD (Shipboard Hazard and Defense) included maritime BZ dispersion tests to evaluate vessel-capture scenarios. Unlike unpredictable psychedelics, BZ consistently produced dose-dependent delirium, though variability in individual susceptibility remained a tactical limitation [1] [4] [10].
Table 2: Documented and Alleged Incidents of BZ Deployment
Event | Date | Alleged Perpetrator | Evidence Status | Observed Effects |
---|---|---|---|---|
Srebrenica Exodus | July 1995 | Bosnian Serb forces | Unverified field reports | Hallucinations, disorientation among refugees |
Moscow Nord-Ost Siege | Oct 2002 | Russian FSB | Biomedical analysis inconclusive | 130+ hostage deaths from respiratory depression |
Iraq "Agent 15" | 1990-1991 | Iraqi military | British MoD claim (1998); CIA refuted | No confirmed battlefield use |
Homs, Syria | Jan 2013 | Syrian government | U.S. State Department cable; NSC denial | Hallucinations, behavioral changes |
Nord-Ost Theater Siege (2002): During the Chechen hostage crisis at Moscow's Dubrovka Theater, Russian security forces employed an undisclosed "sleeping gas" before storming the building. While the official composition remains classified, Professor Konstantin Anokhin of the Russian Academy of Sciences identified BZ as the active agent. The gas caused severe respiratory depression in hostages, contributing to 132 fatalities. Autopsy data suggested a carfentanil-remifentanil mixture, though the delayed onset (>1 hour) and persistent delirium observed align more closely with BZ's pharmacokinetic profile. Russian authorities have never confirmed the agent's identity [3] [6].
Gulf War "Agent 15": In February 1998, the British Ministry of Defence accused Iraq of stockpiling large quantities of a BZ analog designated Agent 15. British intelligence cited physicochemical similarities and alleged Iraqi production capabilities. However, comprehensive CIA investigations concluded: "Iraq never went beyond research with Agent 15... UNSCOM saw no evidence of Iraqi importation of large quantities, weaponization, or industrial production". Subsequent inspections during the Iraq War found no substantiating evidence [1] [4] [10].
Syrian Civil War Allegations: In 2013, U.S. State Department cables referenced opposition claims that Syrian government forces used "Agent 15" (described as a BZ-like hallucinogen) in Homs. Affected individuals exhibited confusion, hallucinations, and respiratory distress. The U.S. National Security Council publicly challenged these reports, stating they were "not consistent with what we believe to be true about the Syrian chemical weapons program". No independent verification or biomedical samples were obtained [4] [10].
Table 3: Chemical and Military Designations for 3-Quinuclidinyl Benzilate
Designation Type | Names/Aliases | Originating Entity |
---|---|---|
IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate | Chemical nomenclature |
Pharmaceutical | QNB, Ro 2-3308 | Hoffmann-LaRoche |
U.S. Military | EA 2277, BZ, "Buzz" | U.S. Army Chemical Corps |
NATO Code | BZ | North Atlantic Treaty Organization |
Soviet Code | Substance 78 | Soviet Chemical Corps |
Alleged Variants | Agent 15, CS-4030 | Intelligence reports |
The recurring controversies underscore BZ's persistent psychological threat profile despite its decommissioning from formal arsenals. Its status as a Schedule 2 compound under the Chemical Weapons Convention reflects ongoing proliferation concerns. While documented battlefield deployment remains unverified, BZ's legacy persists through its influence on modern incapacitating agent development and chemical warfare doctrine [1] [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7